molecular formula C11H16N2 B1336322 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine CAS No. 61123-70-4

3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine

Cat. No. B1336322
CAS RN: 61123-70-4
M. Wt: 176.26 g/mol
InChI Key: NRUUORGEWIRLJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine involves deprotection of phthalimide and acetyl groups from a precursor compound . Similarly, the preparation of (R)-1-(1H-indol-3-yl)propan-2-amines is achieved through a five-step sequence, including a modified Nef reaction and condensation with (R)-(+)-2-methyl-2-propanesulfinamids, followed by desulfonation . These methods highlight the intricate procedures required to synthesize specific indole derivatives, which may be adapted for the synthesis of "3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine".

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized using various analytical techniques such as high-resolution mass spectrometry, NMR, and IR spectroscopy . These techniques provide detailed information about the molecular framework, including the arrangement of atoms and the presence of functional groups. The structure of "3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine" would likely be elucidated using similar methods, allowing for a comprehensive understanding of its molecular conformation.

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For example, 3-(aminomethylene)-3H-indoles can react with electrophiles to form substituted indolium salts, which can be hydrolyzed to yield substituted indolecarbaldehydes . Additionally, they can react with active methylene compounds to produce condensation products . These reactions demonstrate the reactivity of indole derivatives and provide a basis for predicting the chemical behavior of "3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the stability of 3-(aminomethylene)-3H-indoles varies with the nature of the substituent, with some forming stable colorless prisms and others readily polymerizing . The solubility, melting point, and reactivity of "3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine" would be determined by its specific functional groups and overall molecular architecture.

Scientific Research Applications

Chemical Synthesis and Compound Generation

  • 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone and its derivatives react with primary amines to produce rearranged amides, leading to β-substituted tryptamines or substituted indole-3-acetic acids. Using bulky primary or secondary amines results in β-aminoketones (Sanchez & Parcell, 1990).
  • 3-(1H-indol-3-yl)isoindolin-1-one derivatives synthesized in water under catalyst-free conditions show environmental benefits, hinting at sustainable synthesis methods for related compounds (Chen, Lei, & Hu, 2014).

Pharmacological Potential and Molecular Chemistry

  • 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, serves as a starting material for a range of chemical reactions, highlighting the versatility of similar structures in generating diverse compound libraries (Roman, 2013).
  • A study discusses the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines Hydrochloride from ketones, showcasing potential routes for producing enantiomerically pure compounds (Peng et al., 2013).

Material Science and Corrosion Inhibition

  • Tertiary amines, including compounds related to 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion, indicating potential applications in material protection (Gao, Liang, & Wang, 2007).

Biomedical Research and Drug Design

  • N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines, structurally related to the query compound, have been identified as potent antagonists of the human neuropeptide Y Y5 receptor, highlighting potential in drug discovery (McNally et al., 2000).

Safety and Hazards

The compound has been classified as dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUUORGEWIRLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424334
Record name 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine

CAS RN

61123-70-4
Record name 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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